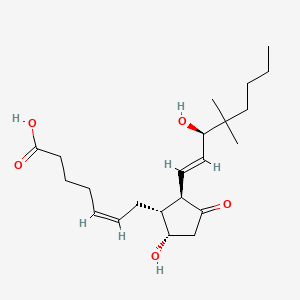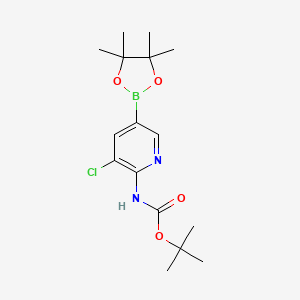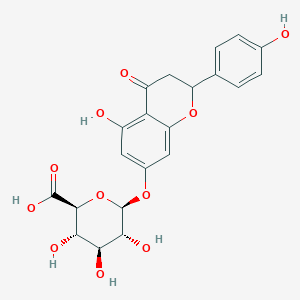
Naringenin-7-O-glucuronide
Vue d'ensemble
Description
La Naringénine-7-O-.beta.-D-Glucuronide est une dihydroxyflavanone, un type de polyphénol, dérivée de la naringénine. Elle se caractérise par le remplacement de l'hydrogène phénolique en position 7 de la naringénine par un résidu β-D-glucuronosyle . Ce composé est un métabolite de la naringénine, principalement formé par l'action des isoformes de l'UDP-glucuronosyltransférase .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La Naringénine-7-O-.beta.-D-Glucuronide peut être synthétisée par glucuronidation enzymatique de la naringénine. Le processus implique l'utilisation d'enzymes UDP-glucuronosyltransférases, spécifiquement UGT1A1, UGT1A3, UGT1A6 et UGT1A9 . La réaction se produit généralement dans des conditions douces, en présence d'acide UDP-glucuronique comme co-substrat.
Méthodes de production industrielle : La production industrielle de la Naringénine-7-O-.beta.-D-Glucuronide n'est pas largement documentée. Il est probable qu'elle implique des méthodes biotechnologiques utilisant des systèmes microbiens ou enzymatiques pour obtenir une glucuronidation efficace de la naringénine.
Analyse Des Réactions Chimiques
Types de réactions : La Naringénine-7-O-.beta.-D-Glucuronide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en sa naringénine mère.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de différents dérivés.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la Naringénine-7-O-.beta.-D-Glucuronide.
4. Applications de la recherche scientifique
La Naringénine-7-O-.beta.-D-Glucuronide a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l'étude du métabolisme des flavonoïdes et des processus de glucuronidation.
Biologie : Le composé est étudié pour son rôle dans les voies de signalisation cellulaire et ses effets sur divers processus biologiques.
Industrie : Elle est utilisée dans le développement de nutraceutiques et d'aliments fonctionnels en raison de ses bienfaits pour la santé.
5. Mécanisme d'action
La Naringénine-7-O-.beta.-D-Glucuronide exerce ses effets par le biais de plusieurs cibles moléculaires et voies :
Activité antioxydante : Elle piège les radicaux libres et réduit le stress oxydatif.
Effets anti-inflammatoires : Le composé inhibe la production de cytokines et de médiateurs pro-inflammatoires.
Propriétés anticancéreuses : Il module les voies de signalisation cellulaire, supprime la production de cytokines et de facteurs de croissance, et arrête le cycle cellulaire.
Composés similaires :
Naringénine-7-O-.beta.-D-Glucoside : Structure similaire mais avec une fraction glucoside au lieu d'un résidu glucuronosyle.
Naringine : Un flavonoïde glycoside qui présente également des propriétés antioxydantes et anti-inflammatoires.
Unicité : La Naringénine-7-O-.beta.-D-Glucuronide est unique en raison de sa substitution glucuronosyle spécifique, qui influence sa solubilité, sa biodisponibilité et ses voies métaboliques par rapport à d'autres composés similaires.
Applications De Recherche Scientifique
Naringenin-7-O-.beta.-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid metabolism and glucuronidation processes.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on various biological processes.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mécanisme D'action
Naringenin-7-O-.beta.-D-Glucuronide exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Properties: It modulates cellular signaling pathways, suppresses cytokine and growth factor production, and arrests the cell cycle.
Comparaison Avec Des Composés Similaires
Naringenin-7-O-.beta.-D-Glucoside: Similar in structure but with a glucoside moiety instead of a glucuronosyl residue.
Naringin: A flavonoid glycoside that also exhibits antioxidant and anti-inflammatory properties.
Uniqueness: Naringenin-7-O-.beta.-D-Glucuronide is unique due to its specific glucuronosyl substitution, which influences its solubility, bioavailability, and metabolic pathways compared to other similar compounds.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCRTIDKZGEVEN-DNPGXZAYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


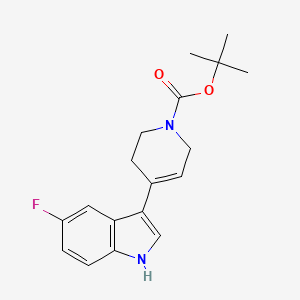


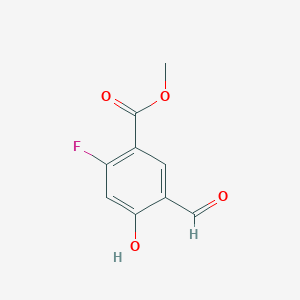

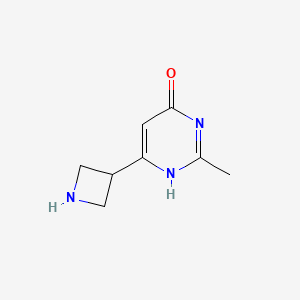
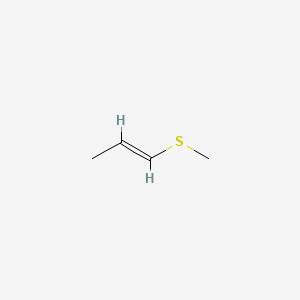

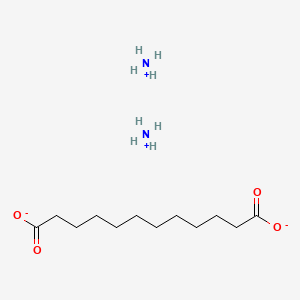

![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)
![Chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B8023623.png)
